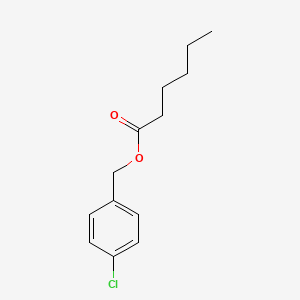amino}butanoic acid CAS No. 60285-30-5](/img/structure/B13989140.png)
4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is a complex organic compound with a unique structure that includes a nitroso group, a carboxypropyl group, and a butanoic acid backbone
Preparation Methods
The synthesis of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid involves multiple steps, typically starting with the preparation of the carboxypropyl and nitroso functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitroso group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or carboxypropyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The carboxypropyl group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be compared with other similar compounds, such as:
N-nitroso-N-methyl-4-aminobutyric acid: This compound also contains a nitroso group and a butanoic acid backbone but differs in the presence of a methyl group instead of a carboxypropyl group.
4-[(3-carboxypropyl-nitroso-carbamoyl)amino]butanoic acid: This compound has a similar structure but may have different reactivity and applications. The uniqueness of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
60285-30-5 |
|---|---|
Molecular Formula |
C9H15N3O6 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
4-[[3-carboxypropyl(nitroso)carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O6/c13-7(14)3-1-5-10-9(17)12(11-18)6-2-4-8(15)16/h1-6H2,(H,10,17)(H,13,14)(H,15,16) |
InChI Key |
KNURECLVJXAJKG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N(CCCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
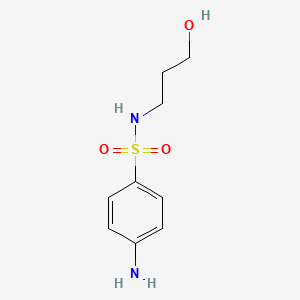
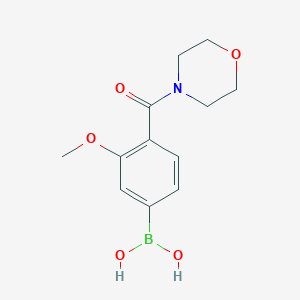
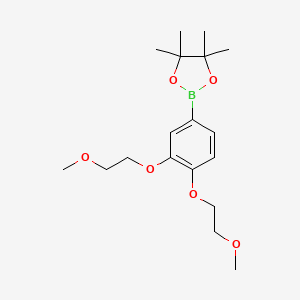
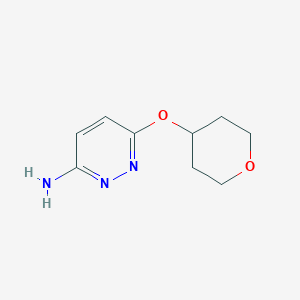

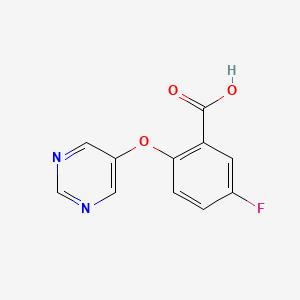

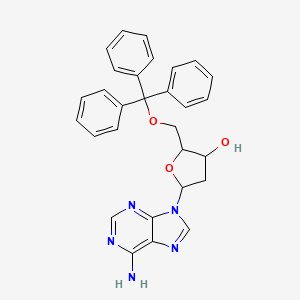

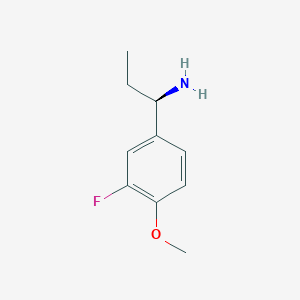
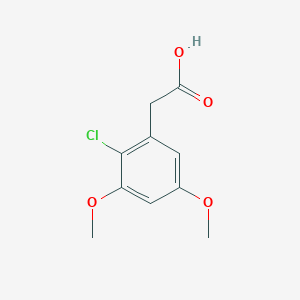
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
